5,5-Diphenylhydantoin-3-butyric acid
Overview
Description
Synthesis Analysis
The synthesis of 5,5-Diphenylhydantoin derivatives, including those structurally similar to 5,5-Diphenylhydantoin-3-butyric acid, often involves cyclization reactions and modifications of existing hydantoin compounds. For instance, a novel synthesis approach involves the cyclization of dimethyl 5,5-diphenylpyrrolidine-2,4-dicarboxylate with 4-chlorophenyl isothiocyanate, showcasing the synthetic versatility of diphenylhydantoin compounds (Nural et al., 2018). Another method employs ultrasonic irradiation to rapidly and efficiently synthesize 5,5-diphenylhydantoin derivatives from benzils and urea or thiourea derivatives, highlighting a green and efficient synthesis pathway (Arani & Safari, 2011).
Molecular Structure Analysis
The molecular structure of 5,5-Diphenylhydantoin and its derivatives has been elucidated through various analytical techniques, including NMR, FT-IR, MS, HRMS, and X-ray diffraction studies. These studies reveal the compound's stereochemistry and confirm the presence of characteristic functional groups essential for its chemical reactivity and properties. For example, the crystal and molecular structure of related compounds shows the formation of ribbon-like infinite sheets of molecules bonded by hydrogen bonds, indicating the importance of intermolecular interactions in determining the compound's structural characteristics (Roszak & Weaver, 1998).
Chemical Reactions and Properties
5,5-Diphenylhydantoin-3-butyric acid and its relatives participate in various chemical reactions, showcasing a range of chemical properties. These include reactions with dibromoalkanes leading to bicyclic products and intramolecular cyclization reactions producing novel heterocyclic compounds. The reactivity of these compounds is influenced by the presence of functional groups and the molecular structure, which can dictate the outcome of synthetic pathways (Kieć‐Kononowicz et al., 1989).
Physical Properties Analysis
The physical properties of 5,5-Diphenylhydantoin-3-butyric acid derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. These properties are often determined through experimental studies, including crystallography and spectroscopy, providing insights into the compound's stability, solubility in different solvents, and interaction with light.
Chemical Properties Analysis
The chemical properties of 5,5-Diphenylhydantoin-3-butyric acid, including acidity, basicity, and reactivity towards other chemical entities, are central to its applications in synthesis and chemical modifications. The determination of acid dissociation constants using potentiometric titration has been reported, offering valuable information on the compound's chemical behavior in solution (Nural et al., 2018).
Scientific Research Applications
Pharmaceuticals and Cosmetics : Chlorosulfonation of 5,5-diphenylhydantoin can produce sulfonamides and derivatives with potential applications in pharmaceuticals and cosmetics. These compounds can be beneficial due to their pharmacological properties (Cremlyn et al., 1992).
Central Nervous System : Diphenylhydantoin (DPH) increases the physiological efficacy of benzodiazepines in the central nervous system by increasing binding. This suggests a potential relevance of benzodiazepine binding sites to convulsant-anticonvulsant activity, indicating its potential use in treating neurological disorders (Gallager et al., 1980).
Inhibition of DNA and Protein Synthesis : 5,5-diphenylhydantoin can inhibit DNA and protein synthesis in human lymphocytes. The N3 position of the molecule plays a central role in these metabolic reactions, showing potential for research in cellular processes and pharmacology (Mackinney & Vyas, 1975).
Photolysis and Chemical Transformation : Photolysis of 5,5-diphenylhydantoin at different pH levels produces various compounds, indicating its potential for chemical studies and pharmaceutical applications (Kheradia & Jain, 2001).
Drug Delivery Systems : The imprinted polymer selective for 5,5-diphenylhydantoin shows strong binding capacity, suggesting its use as a drug delivery system. This property can be exploited for targeted drug delivery and controlled release mechanisms (Zhou et al., 1999).
Biotransformation and Metabolism Studies : The irreversible binding of 5,5-diphenylhydantoin to rat liver microsomes is linked to its biotransformation, highlighting its importance in pharmacokinetic studies (Pantarotto et al., 1982).
properties
IUPAC Name |
4-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-16(23)12-7-13-21-17(24)19(20-18(21)25,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,20,25)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJICGWRFYBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543780 | |
Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diphenylhydantoin-3-butyric acid | |
CAS RN |
56976-66-0 | |
Record name | 4-(2,5-Dioxo-4,4-diphenylimidazolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00543780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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